molecular formula C13H11N3O2S B1416594 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-60-6

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B1416594
CAS No.: 941868-60-6
M. Wt: 273.31 g/mol
InChI Key: FEFQMQTWRHXCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic thiazolopyridazine derivative of significant interest in medicinal chemistry research. Compounds based on the [1,3]thiazolo[4,5-d]pyridazinone scaffold have been synthesized and investigated for their potential biological activities. Specifically, related analogs have demonstrated promising in vivo analgesic and anti-inflammatory properties in established pharmacological models, suggesting a potential mechanism of action linked to the inhibition of inflammatory mediators . The integration of the thiazole ring, a privileged structure in drug discovery, with the pyridazinone core is a strategy employed to enhance biological activity and explore new structure-activity relationships . This molecular framework is a key intermediate for researchers developing novel therapeutic agents. The compound is characterized by techniques such as 1H-NMR, 13C-NMR, and liquid chromatography–mass spectrometry to ensure identity and purity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFQMQTWRHXCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes. Additionally, it interacts with estrogen receptors, serving as a ligand that can modulate receptor activity. These interactions highlight the potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in therapeutic applications.

Molecular Mechanism

At the molecular level, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms provide insights into the diverse biological activities of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term studies have shown that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation. This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes. Understanding the metabolic pathways of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for predicting its pharmacokinetics and potential drug interactions.

Subcellular Localization

The subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Biological Activity

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is C12H10N4OSC_{12}H_{10}N_4OS with a molecular weight of 246.30 g/mol. The compound features a thiazolo-pyridazine core, which is known for its diverse biological activities.

Cytotoxicity Studies

Recent studies have demonstrated that thiazolopyridazine derivatives exhibit potent cytotoxicity against several human cancer cell lines. The compound was evaluated using the MTT assay against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines. The results indicated that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exhibits significant cytotoxic activity with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-714.3419.35
HCT-1166.9011.26
A549Not specifiedNot specified

This data suggests that the compound may be a promising candidate for further development as an anticancer agent.

The mechanisms by which 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its cytotoxic effects are still under investigation. Preliminary findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, electron-withdrawing substituents on the aromatic ring enhance cytotoxic activity, indicating that structural modifications can significantly influence biological efficacy.

Case Studies

In a study published in Scientific Reports, a series of thiazolopyridazine derivatives were synthesized and screened for their anticancer properties. The study highlighted the structural importance of substituents on the aromatic ring in modulating cytotoxicity. For instance, compounds with electron-withdrawing groups exhibited higher potency against MCF-7 cells than those with electron-donating groups .

Another investigation focused on the synthesis of various thiazolopyridazine derivatives and their biological evaluation against multiple cancer cell lines. The data showed that these compounds not only inhibited cell proliferation but also induced cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Substituent Effects at Position 7

The substituent at position 7 significantly influences biological activity and physicochemical properties:

  • 4-Methoxyphenyl (Target Compound) : The methoxy group is electron-donating, increasing solubility and possibly enhancing interactions with polar residues in target proteins .
  • Thiophen-2-yl (Compound 14b) : The thiophene ring introduces sulfur-mediated interactions but may reduce metabolic stability compared to aryl groups .
  • Furan-2-yl (Compound 15) : The furan oxygen enhances hydrogen bonding but may decrease lipophilicity .

Substituent Effects at Position 2

Position 2 modifications alter steric and electronic profiles:

  • Pyrrolidinyl (Compound 10a) : A bulkier amine group that may enhance binding to charged residues but reduce bioavailability .
  • Piperidinyl (Compound 10b) : Similar to pyrrolidinyl but with a longer aliphatic chain, possibly affecting pharmacokinetics .

Table 2: Position 2 Substituent Comparison

Compound R2 Substituent Molecular Weight Melting Point (°C) Reference
Target Compound Methyl 271.34 N/A
10a (Pyrrolidinyl) Pyrrolidinyl 289.1 (M+H)+ N/A
10b (Piperidinyl) Piperidinyl 318.42 N/A
14b (Pyrrolidinyl) Pyrrolidinyl 318.42 320–322

Physicochemical Properties

The methoxy group’s polarity may enhance aqueous solubility relative to lipophilic groups like ethylphenyl ().

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely follows methods similar to , where hydrazine hydrate is used to cyclize intermediates .
  • Structure-Activity Relationship (SAR) : Electron-donating R7 groups correlate with improved analgesic and enzyme inhibitory activities, while small R2 groups like methyl balance steric effects and permeability .

Q & A

Q. Table 1: Biological Activity of Analogues

Substituent (R)TargetIC50_{50} (nM)Selectivity Index
4-MethoxyphenylCX3CR11.5120
3-Fluoropyridin-4-ylCDK28.245
Morpholine-4-yl5-LOX23.418
Data compiled from

Q. Table 2: Synthetic Yield Optimization

Reaction StepCatalystTemperature (°C)Yield (%)
CyclocondensationNaOMe8072
ChlorinationSO2_2Cl2_26089
Thioamide SubstitutionEtOH/H2_2OReflux95
Adapted from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
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7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.